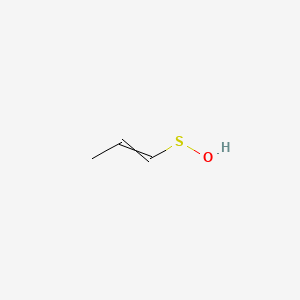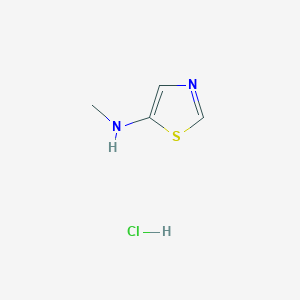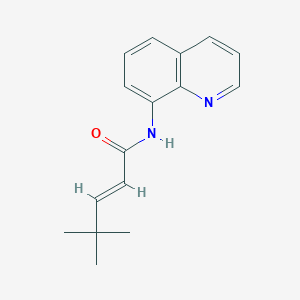![molecular formula C7H11F3N2O5S B14123410 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid typically involves the coupling of 2-amino-3-sulfanylpropanoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide. The use of protecting groups and coupling reagents such as carbodiimides can facilitate the reaction and improve yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to produce the compound in significant quantities. The use of trifluoroacetic acid as a reagent or solvent is common in peptide synthesis due to its ability to cleave protecting groups and facilitate purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the amino or sulfanyl groups.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified amino or sulfanyl derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The compound may also act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteine: An amino acid with a sulfanyl group, similar in structure but lacking the glycine and trifluoroacetic acid moieties.
Glutathione: A tripeptide containing cysteine, glycine, and glutamic acid, known for its antioxidant properties.
N-acetylcysteine: A derivative of cysteine used as a medication and dietary supplement.
Uniqueness
2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid is unique due to its specific combination of amino acid residues and the presence of a trifluoroacetic acid moiety
Propriétés
Formule moléculaire |
C7H11F3N2O5S |
|---|---|
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N2O3S.C2HF3O2/c6-3(2-11)5(10)7-1-4(8)9;3-2(4,5)1(6)7/h3,11H,1-2,6H2,(H,7,10)(H,8,9);(H,6,7) |
Clé InChI |
MXSFOYPUMNYFEW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)NCC(=O)O)N)S.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14123339.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B14123350.png)
![4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide](/img/structure/B14123351.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(trifluoromethyl)benzyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123355.png)

![2-[1-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B14123372.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B14123377.png)




